

Spectroscopic Analysis of 2-Aminophenanthrene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminophenanthrene

Cat. No.: B1582492

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction to 2-Aminophenanthrene

2-Aminophenanthrene ($C_{14}H_{11}N$, CAS No: 3366-65-2) is a polycyclic aromatic amine (PAA) derived from phenanthrene, a three-ring aromatic hydrocarbon.^{[1][2]} As a derivative of a prominent polycyclic aromatic hydrocarbon (PAH), its characterization is crucial for applications in medicinal chemistry, materials science, and environmental analysis. The precise elucidation of its molecular structure and purity is paramount, a task for which spectroscopic methods are indispensable.

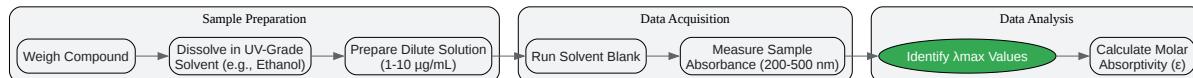
This technical guide provides a framework for the comprehensive spectroscopic characterization of **2-aminophenanthrene**, covering Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While specific, experimentally-derived spectra for **2-aminophenanthrene** are not available in public databases accessed for this guide, this document outlines the established principles, standard protocols, and expected spectral features based on the known effects of the phenanthrene core and the amino substituent. This approach serves as a robust blueprint for researchers undertaking the synthesis or analysis of this compound.

Section 1: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems. The extensive π -electron system of the phenanthrene core, further

modulated by the auxochromic amino group, gives rise to a characteristic absorption spectrum.

Scientific Principles and Experimental Causality


The UV-Vis spectrum of **2-aminophenanthrene** is expected to be dominated by $\pi \rightarrow \pi^*$ transitions within the aromatic rings. The phenanthrene moiety itself exhibits complex absorption bands, typically between 250 nm and 380 nm. The addition of an amino group (-NH₂) as a powerful electron-donating group is anticipated to cause a bathochromic (red) shift of these absorption maxima (λ_{max}) due to the extension of the chromophore's conjugation through the nitrogen's lone pair of electrons.

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.^[3] Polar solvents may interact with the amino group's lone pair, leading to solvatochromic shifts. A non-polar solvent like cyclohexane or hexane is often used to obtain a baseline spectrum with minimal solvent interaction. For solubility or comparison purposes, polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol, methanol) solvents are also commonly employed. It is crucial to report the solvent used, as λ_{max} values are solvent-dependent.

Experimental Protocol: UV-Vis Spectrum Acquisition

- **Solution Preparation:** Accurately prepare a stock solution of **2-aminophenanthrene** in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 $\mu\text{g/mL}$ range) to ensure the absorbance falls within the detector's linear range (ideally 0.1 - 1.0 AU).
- **Instrument Blank:** Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
- **Sample Measurement:** Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
- **Spectrum Acquisition:** Scan a wavelength range from approximately 200 nm to 500 nm to capture all relevant electronic transitions.
- **Data Processing:** Identify the wavelengths of maximum absorbance (λ_{max}). If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law.

Mandatory Visualization: UV-Vis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected Data Summary

While specific experimental data is unavailable, a hypothetical data table is presented below based on typical values for similar aromatic amines.

Expected Transition Type	Expected λ_{max} (nm)	Solvent
$\pi \rightarrow \pi^*$ (Phenanthrene Core)	~255, ~295, ~350	Ethanol
Charge Transfer	~300 - 400	Ethanol

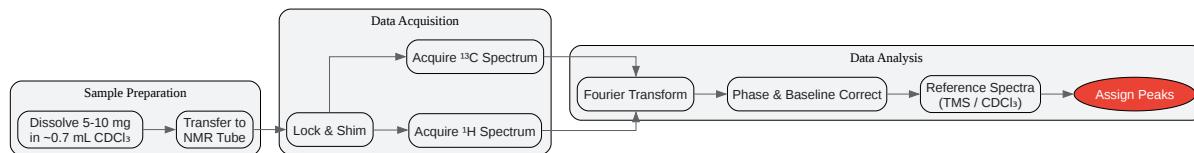
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the unambiguous structural confirmation of **2-aminophenanthrene**.

Scientific Principles and Experimental Causality

^1H NMR: The ^1H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their multiplicity (spin-spin coupling with neighboring protons). The aromatic region (typically 7.0-9.0 ppm) will be complex due to the nine aromatic protons. The two protons of the amino

group ($-\text{NH}_2$) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.


^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts provide information about the carbon's hybridization and electronic environment. The phenanthrene skeleton has 14 carbon atoms, but due to molecular symmetry, fewer than 14 signals might be expected if the rotation of the amino group is fast on the NMR timescale. Carbons directly attached to the nitrogen atom will be significantly shifted compared to the parent phenanthrene.^[4]

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl_3) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue and has the advantage of often showing sharper N-H proton signals. The choice of solvent affects chemical shifts, so it must always be reported.

Experimental Protocol: NMR Spectrum Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **2-aminophenanthrene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is "locked" using the deuterium signal from the solvent, and the field homogeneity is optimized ("shimming").
- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8 to 64), relaxation delay, and acquisition time.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , more scans are required (hundreds to thousands) to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ^1H NMR in CDCl_3 , the residual solvent peak at 7.26 ppm is often used as a secondary reference to the primary internal standard, tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, the CDCl_3 solvent peak at 77.16 ppm is used for referencing.

Mandatory Visualization: NMR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Expected Data Summary

The following tables present predicted chemical shifts for **2-aminophenanthrene**. These are estimates based on the known spectrum of phenanthrene and established substituent effects for an amino group on an aromatic ring.

Table 2: Expected ¹H NMR Data (Solvent: CDCl₃)

Proton Assignment	Expected δ (ppm)	Multiplicity
H-5, H-6	8.5 - 8.7	m
Aromatic H	7.2 - 8.0	m
H-1, H-3	6.8 - 7.2	m

| NH₂ | 3.5 - 4.5 | br s |

Table 3: Expected ¹³C NMR Data (Solvent: CDCl₃)

Carbon Assignment	Expected δ (ppm)
C-2 (C-NH ₂)	145 - 150
Quaternary C's	128 - 135

| Aromatic CH's | 110 - 130 |

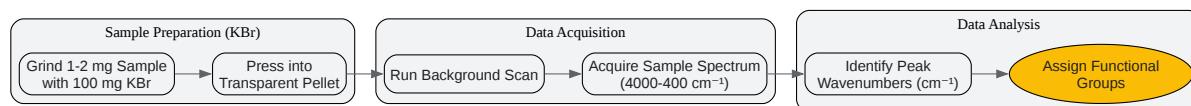
Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Scientific Principles and Experimental Causality

For **2-aminophenanthrene**, key vibrational modes will provide a characteristic IR fingerprint.

- N-H Stretch: As a primary amine, it will exhibit two distinct N-H stretching bands in the 3300-3500 cm^{-1} region (one symmetric, one asymmetric).
- C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm^{-1} .
- C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm^{-1} region.
- N-H Bend: The N-H bending (scissoring) vibration for a primary amine is expected around 1590-1650 cm^{-1} .
- C-N Stretch: The aromatic C-N stretching vibration will appear in the 1250-1350 cm^{-1} region.
- Fingerprint Region: The region below 1500 cm^{-1} contains a complex pattern of bands (the "fingerprint") that is unique to the molecule's overall structure.


Sampling Method: The choice of method depends on the sample's physical state. For a solid like **2-aminophenanthrene**, preparing a potassium bromide (KBr) pellet is a traditional and

effective method. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **2-aminophenanthrene** with ~100 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
- Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.
- Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.
- Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000 to 400 cm⁻¹.
- Data Analysis: Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

Mandatory Visualization: IR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR spectroscopic analysis via KBr pellet.

Expected Data Summary

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium	N-H asymmetric & symmetric stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
1650 - 1590	Strong	N-H bend (scissoring)
1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
1350 - 1250	Strong	Aromatic C-N stretch

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Conclusion

The comprehensive spectroscopic analysis of **2-aminophenanthrene** through UV-Vis, NMR, and IR techniques provides a complete picture of its electronic properties, atomic connectivity, and functional group composition. While this guide is based on established principles due to the current unavailability of published experimental data, the outlined protocols and expected spectral features provide a solid and authoritative foundation for any researcher involved in the synthesis, characterization, or application of this important molecule. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for scientific rigor and regulatory compliance.

References

- Cheméo. (2023). Chemical Properties of **2-Aminophenanthrene** (CAS 3366-65-2).
- National Institute of Standards and Technology. (n.d.). **2-Aminophenanthrene**. In NIST Chemistry WebBook, SRD 69.
- National Institute of Standards and Technology. (n.d.). **2-Aminophenanthrene**. In NIST Chemistry WebBook, SRD 69.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76893, 2-Phenanthrenamine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254021, **2-Aminophenanthrene-9,10-dione**.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Ghole, S. P., & Chakravarty, D. (2021). ^1H and ^{13}C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. *Helion*, 7(1), e06044.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13695, 9-Aminophenanthrene.
- Andreani, A., et al. (2006). UV/vis, ^1H , and ^{13}C NMR spectroscopic studies to determine mangiferin pKa values. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 64(4), 1002-9.
- Balci, M. (2005). *Basic ^1H - and ^{13}C -NMR Spectroscopy*. Elsevier.
- El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2014). Synthesis and spectral feature of benzophenone-substituted thiosemicarbazones and their Ni(II) and Cu(II) complexes. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 131, 54-63.
- ResearchGate. (n.d.). Figure showing absorption and emission spectra of phenanthrene (Phen) and DPPs.
- D'Souza, J. D., et al. (2020). ^{13}C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. *International Journal of Molecular Sciences*, 21(23), 9046.
- Dayrit, F. M., & de Dios, A. C. (2017). ^1H and ^{13}C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Abdouleh, A., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. *Comptes Rendus Chimie*, 20(6), 638-646.
- Biological Magnetic Resonance Bank. (n.d.). Phenanthrene at BMRB (Entry: bmse000560).
- Amanote Research. (2013). Synthesis and Spectroscopic Characterization of Some Novel Polypyridine and Phenanthroline Complexes.
- Pop, R., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Aminophenanthrene [webbook.nist.gov]
- 2. 2-Phenanthrenamine | C14H11N | CID 76893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]
- 4. bmse000560 Phenanthrene at BMRB [bmrbi.io]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Aminophenanthrene: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582492#spectroscopic-data-of-2-aminophenanthrene-uv-vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com